

3-Methyloctanal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyloctanal

Cat. No.: B3050425

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 25882-73-9

This technical guide provides an in-depth overview of **3-Methyloctanal**, a branched-chain aldehyde with applications in various chemical and biological fields. This document consolidates its chemical and physical properties, spectral data, and relevant biological pathways, presenting the information in a structured and accessible format for professionals in research and drug development.

Core Chemical and Physical Properties

3-Methyloctanal is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	25882-73-9	[1][2]
Molecular Formula	C ₉ H ₁₈ O	[1][2]
Molecular Weight	142.241 g/mol	[1]
Boiling Point	183.7 °C at 760 mmHg	[1]
Density	0.813 g/cm ³	[1]
Flash Point	58.9 °C	[1]
Refractive Index	1.4204 (estimate)	[1]

Spectral Data and Analysis

Detailed spectral analysis is crucial for the identification and characterization of **3-Methyloctanal**. While a complete set of experimentally-derived spectra with full peak assignments is not readily available in public repositories, this section provides predicted data and typical spectral features for aldehydes of this class.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3-Methyloctanal** is expected to exhibit characteristic signals for its aliphatic and aldehydic protons. The chemical shifts (δ) are predicted based on the molecular structure.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H1 (Aldehyde)	9.6-9.8	Triplet	~2-3
H2	2.2-2.4	Multiplet	
H3	1.8-2.0	Multiplet	
CH ₃ (at C3)	0.9-1.0	Doublet	~6-7
H4-H7 (Alkyl Chain)	1.2-1.6	Multiplet	
H8 (Terminal CH ₃)	0.8-0.9	Triplet	~7

Experimental Protocol for ¹H NMR Spectroscopy: A standard protocol for obtaining a ¹H NMR spectrum would involve dissolving a sample of **3-Methyloctanal** (typically 5-10 mg) in a deuterated solvent such as chloroform-d (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would typically involve a pulse-acquire sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for **3-Methyloctanal** are listed below.

Carbon Assignment	Predicted Chemical Shift (ppm)
C1 (Carbonyl)	200-205
C2	50-55
C3	35-40
C4-C8 (Alkyl Chain)	20-40
CH ₃ (at C3)	15-20
C9 (Terminal CH ₃)	~14

Experimental Protocol for ^{13}C NMR Spectroscopy: For ^{13}C NMR analysis, a more concentrated sample (20-50 mg) in a deuterated solvent like CDCl_3 is typically used. The spectrum is acquired on a spectrometer operating at a frequency of 75 MHz or higher. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry of **3-Methyloctanal** would likely proceed via electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

m/z	Proposed Fragment
142	$[\text{M}]^+$ (Molecular Ion)
127	$[\text{M} - \text{CH}_3]^+$
99	$[\text{M} - \text{C}_3\text{H}_7]^+$
85	$[\text{M} - \text{C}_4\text{H}_9]^+$
71	$[\text{M} - \text{C}_5\text{H}_{11}]^+$
57	$[\text{C}_4\text{H}_9]^+$ (Base Peak)
43	$[\text{C}_3\text{H}_7]^+$
29	$[\text{CHO}]^+$

Experimental Protocol for Mass Spectrometry: The mass spectrum would be obtained using a mass spectrometer with an electron ionization source. The sample would be introduced, vaporized, and bombarded with electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyloctanal** is expected to show characteristic absorption bands for the aldehyde functional group and the alkyl chain.

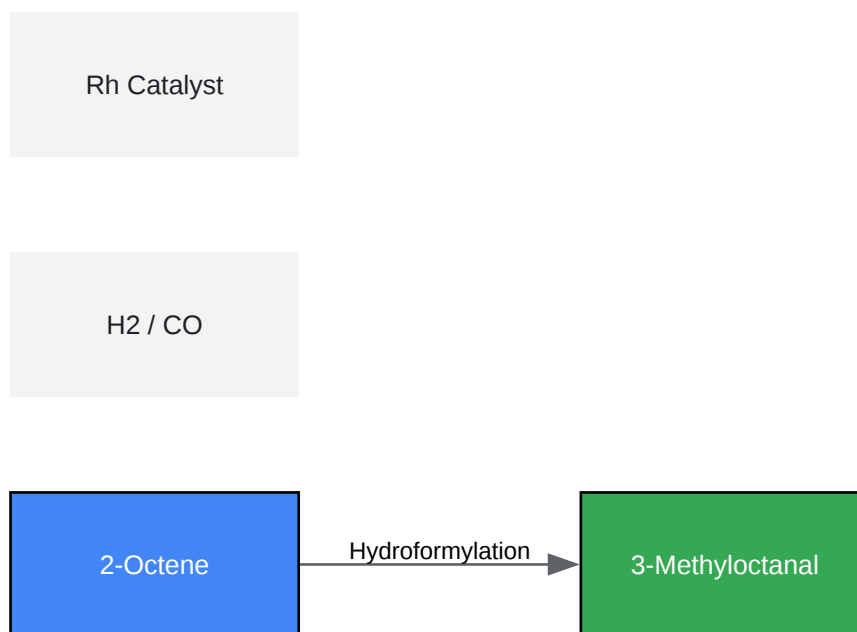
Wavenumber (cm ⁻¹)	Vibration
2960-2850	C-H stretch (alkane)
2830-2695	C-H stretch (aldehyde)
1740-1720	C=O stretch (aldehyde)
1465	C-H bend (alkane)
1375	C-H bend (alkane)

Experimental Protocol for IR Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution in a solvent like carbon tetrachloride (CCl₄) can be used in a suitable cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Synthesis

A common route for the synthesis of **3-methyloctanal** involves the hydroformylation of 2-octene. This process utilizes a catalyst, such as a rhodium complex, in the presence of hydrogen and carbon monoxide to introduce a formyl group to the alkene.[\[1\]](#) Another potential method is the oxidation of 3-methyl-1-octanol.

Illustrative Synthesis Workflow:



[Click to download full resolution via product page](#)

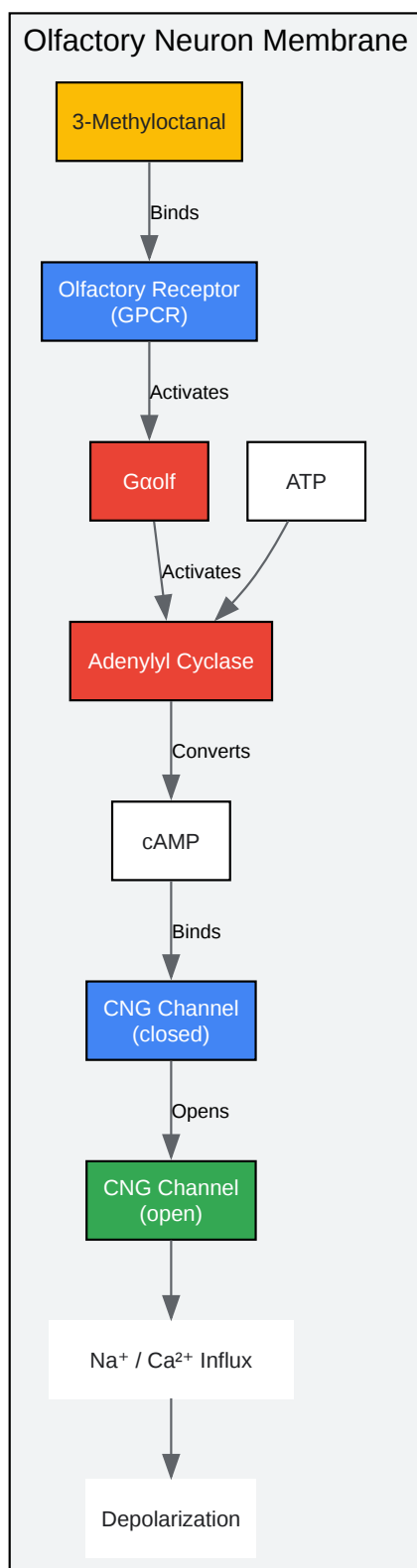
Caption: Hydroformylation of 2-octene to produce **3-Methyloctanal**.

Biological Relevance: Olfactory Signaling Pathway

Aldehydes like **3-Methyloctanal** are perceived through the olfactory system. The general mechanism involves the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons (ORNs).^{[11][12]} This binding event triggers a signal transduction cascade.

The activated G-protein (G_{olf}) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).^{[12][13]} cAMP then binds to and opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, generating a receptor potential. The increase in intracellular Ca²⁺ can also open Ca²⁺-activated Cl⁻ channels, further contributing to the depolarization.^{[11][12]} This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

Olfactory Signal Transduction Pathway:



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the olfactory signal transduction cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyloctanal | lookchem [lookchem.com]
- 2. 3-Methyloctanal | C₉H₁₈O | CID 117284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. KEGG PATHWAY: Olfactory transduction [kegg.jp]
- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Olfactory Signal Transduction in the Mouse Septal Organ - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methyloctanal: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050425#3-methyloctanal-cas-number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com